molecular formula C7H16ClNO B2936290 3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride CAS No. 1820705-20-1

3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride

Cat. No.: B2936290
CAS No.: 1820705-20-1
M. Wt: 165.66
InChI Key: PNLMDCJGMPGWOQ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of a methoxymethyl group and a methyl group on the pyrrolidine ring makes this compound unique and potentially useful in various chemical reactions and applications.

Scientific Research Applications

3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyrrolidine with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound may also act as a precursor to other bioactive molecules, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyrrolidine: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.

    N-Methylpyrrolidine: Similar structure but with different substitution patterns, leading to different reactivity and applications.

    3-(Hydroxymethyl)-3-methylpyrrolidine: Contains a hydroxymethyl group instead of a methoxymethyl group, resulting in different chemical properties.

Uniqueness

3-(Methoxymethyl)-3-methylpyrrolidine hydrochloride is unique due to the presence of both a methoxymethyl group and a methyl group on the pyrrolidine ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis and other applications.

Properties

IUPAC Name

3-(methoxymethyl)-3-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(6-9-2)3-4-8-5-7;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLMDCJGMPGWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)COC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820705-20-1
Record name 3-(methoxymethyl)-3-methylpyrrolidine hydrochloride
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